molecular formula C9H11ClO2S B13607035 3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid

3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid

Cat. No.: B13607035
M. Wt: 218.70 g/mol
InChI Key: PUXLZRVQTMNMKJ-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a chlorine atom at the 5-position of the thiophene ring and a methylbutanoic acid side chain makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino-thiophenes, thio-thiophenes

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-carboxylic acid
  • 3-Methylthiophene

Comparison

3-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to the presence of both a chlorine atom and a methylbutanoic acid side chain. This combination imparts distinct chemical and biological properties compared to other thiophene derivatives. For example, the chlorine atom enhances the compound’s reactivity in substitution reactions, while the methylbutanoic acid side chain can influence its solubility and biological activity .

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H11ClO2S/c1-9(2,5-8(11)12)6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

PUXLZRVQTMNMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(S1)Cl

Origin of Product

United States

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